molecular formula C20H21ClIN5O4 B2429450 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine CAS No. 1000980-71-1

2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine

Cat. No. B2429450
CAS RN: 1000980-71-1
M. Wt: 557.77
InChI Key: WCKHUABYZBGHID-SCFUHWHPSA-N
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Description

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is a chemical compound with the CAS Number: 1000980-71-1 . It has a molecular weight of 557.78 and its IUPAC name is (3aR,4R,6R,6aR)-6-(2-chloro-6-((3-iodobenzyl)amino)-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol . It is a potent inhibitor of adenosine deaminase and exhibits anti-inflammatory and antitumor activity . Its use in research probes underexplored mechanisms that underlie various clinical conditions, and its therapeutic prospects extend to treating autoimmune disorders and cancers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 642.5°C at 760 mmHg . The predicted density is 1.93±0.1 g/cm3 .

Scientific Research Applications

Adenosine Receptor Selectivity

  • A3 Receptor Selectivity : The compound shows selective agonism for the A3 adenosine receptor. 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, a related analogue, was found to be highly selective for A3 versus A1 and A2a receptors. This selectivity is crucial because it suggests potential therapeutic applications where specific activation of A3 receptors is desired (Kim et al., 1994).

Cellular and Molecular Effects

  • Effects on Cell Proliferation : Studies involving analogues of this compound indicate a role in modulating cell proliferation. For instance, A3 receptor agonists, which include similar compounds, have been observed to protect cells from apoptosis induced by A3 antagonists (Yao et al., 1997).
  • Role in Neuroprotection and Neurodegeneration : There's evidence suggesting that adenosine A3 receptor activation, which this compound could potentially influence, is involved in the viability of oligodendrocytes, which are crucial for myelination in the central nervous system. This could have implications in understanding neurodegenerative diseases (Gonzalez-Fernandez et al., 2014).

Chemical Interactions and Modifications

  • Binding Affinities and Structural Analysis : Research on adenosine derivatives has shed light on how structural modifications, like those in 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine, can affect binding affinities and receptor selectivity. Such studies are foundational in understanding the pharmacological potential of these compounds (Jacobson et al., 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKHUABYZBGHID-SCFUHWHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClIN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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